6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, a phenyl group, and a piperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one include other chromen-2-one derivatives, such as:
- 6-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)(phenyl)methyl]-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one
- 6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of the piperidino moiety and the phenyl group.
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-3-17-13-20-19(18-7-5-4-6-8-18)14-22(26)28-24(20)21(23(17)27)15-25-11-9-16(2)10-12-25/h4-8,13-14,16,27H,3,9-12,15H2,1-2H3 |
InChI Key |
YPOHTWYKEGDXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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